molecular formula C9H5F2NO2S2 B2557065 5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-3-carboxylic acid CAS No. 2248336-00-5

5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-3-carboxylic acid

Cat. No. B2557065
CAS RN: 2248336-00-5
M. Wt: 261.26
InChI Key: UXCMNEFRKKKONU-UHFFFAOYSA-N
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Description

“5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-3-carboxylic acid” is a novel compound that has been prepared as a fungicidally active succinate dehydrogenase inhibitor . It carries a difluoromethyl and thiophene ring in the acid component, mimicking similar-substituted pyrazole carboxamides .


Synthesis Analysis

The synthesis of this compound is unique as five-membered heterocyclic systems with such a special substitution pattern are barely known . The synthesis routes developed rely on the van Leusen pyrrole synthesis and the halogen dance reaction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound rely on the van Leusen pyrrole synthesis and the halogen dance reaction .

Mechanism of Action

The compound is a succinate dehydrogenase inhibitor (SDHI), which is a broad-spectrum mode of action class on the fungicide market . SDHIs are applied against all kinds of phytopathogens including seed- and soilborne diseases .

Future Directions

The future directions for this compound could involve further exploration of its fungicidal activity and potential applications in the fungicide market . As SDHIs are the fastest growing broad-spectrum mode of action class on the fungicide market , there is potential for further development and optimization of this compound.

properties

IUPAC Name

5-[4-(difluoromethyl)-1,3-thiazol-2-yl]thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2S2/c10-7(11)5-3-16-8(12-5)6-1-4(2-15-6)9(13)14/h1-3,7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCMNEFRKKKONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)O)C2=NC(=CS2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-3-carboxylic acid

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